N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
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Overview
Description
N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine is a complex organic compound with the molecular formula C15H21NO4S2 and a molecular weight of 343.46154 g/mol This compound features a cyclopentyl group, an ethylphenyl group, and a sulfonyl group attached to a thiolan-3-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine typically involves multi-step organic reactions. One common method includes the reaction of cyclopentylamine with 4-ethylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with a thiolane derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce primary amines .
Scientific Research Applications
N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
- N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide
Uniqueness
N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S2/c1-2-13-7-9-15(10-8-13)24(21,22)17-12-23(19,20)11-16(17)18-14-5-3-4-6-14/h7-10,14,16-18H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWSEVKOBANOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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